"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" basic properties
"2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide" basic properties
Technical Monograph: 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Part 1: Executive Summary
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 883517-55-3) is a specialized electrophilic fragment used primarily in medicinal chemistry and chemical biology. Functioning as a potent alkylating agent, it serves two critical roles: as a synthetic intermediate for constructing complex heterocyclic scaffolds (such as piperazines and oxindoles) and as a covalent "warhead" for probing nucleophilic cysteine residues in protein targets.[1] Its structure combines a lipophilic, electron-rich aniline core with a reactive
Part 2: Chemical Identity & Physicochemical Profile
This compound belongs to the class of
Table 1: Physicochemical Properties
| Property | Data / Value | Note |
| IUPAC Name | 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
| CAS Number | 883517-55-3 | [Source: Sigma/PubChem] |
| Molecular Formula | C | |
| Molecular Weight | 278.53 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige |
| Solubility | DMSO, DMF, Dichloromethane | Poor solubility in water |
| Reactive Motif | Electrophile (S | |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) |
Part 3: Synthetic Methodology
The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a classic nucleophilic acyl substitution. It involves the reaction of commercially available 3-chloro-4-methoxyaniline with bromoacetyl bromide under basic conditions to neutralize the hydrobromic acid byproduct.
Protocol: Acylation of 3-Chloro-4-methoxyaniline
Reagents:
-
3-Chloro-4-methoxyaniline (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)
-
Base: Potassium carbonate (K
CO ) or Triethylamine (TEA) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-chloro-4-methoxyaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm and minimizes bis-acylation.
-
Base Addition: Add the base (TEA or K
CO ) to the stirring solution. -
Acylation: Add bromoacetyl bromide dropwise over 15–20 minutes. The solution may darken slightly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the aniline.
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Diagram 1: Synthetic Pathway
Caption: Synthesis proceeds via nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl, followed by elimination.
Part 4: Reactivity Profile & Mechanism of Action
The defining feature of this molecule is the
Primary Mechanism: Cysteine Alkylation
In biological systems, this compound acts as a covalent modifier. It preferentially reacts with "soft" nucleophiles, most notably the thiolate anion of Cysteine residues in proteins.
-
Reaction Type: S
2 (Substitution Nucleophilic Bimolecular). -
Kinetics: Second-order reaction; rate depends on the concentration of both the electrophile and the accessible cysteine thiolate.
-
Irreversibility: The resulting thioether bond is stable, leading to irreversible inhibition or labeling of the target protein.
Diagram 2: Mechanism of Cysteine Alkylation (S
Caption: The thiolate anion performs a backside attack on the alpha-carbon, displacing the bromide ion to form a stable thioether.
Part 5: Applications in Drug Discovery
Covalent Fragment Screening
Researchers use this compound in "tethering" or covalent fragment screening. The 3-chloro-4-methoxyphenyl motif provides a specific shape and electronic profile that may bind non-covalently to a hydrophobic pocket (e.g., an ATP-binding site in a kinase). Once bound, the bromoacetamide "warhead" is positioned to react with a nearby non-catalytic cysteine.
-
Utility: Identifying cryptic pockets or allosteric sites.
-
Validation: Mass spectrometry is used to detect the mass shift (+278 Da minus HBr) corresponding to the adduct.
Synthetic Intermediate for Heterocycles
The bromine atom is an excellent leaving group, allowing this molecule to serve as a scaffold for further elaboration.
-
Amination: Reaction with secondary amines yields glycine amides (common in peptidomimetics).
-
Cyclization: Under specific conditions (e.g., Friedel-Crafts type or Pd-catalyzed), the chain can cyclize back onto the ring to form oxindoles or quinolinones, which are privileged structures in medicinal chemistry.
Diagram 3: Application Workflow
Caption: Dual utility of the compound as a biological probe and a synthetic precursor.
Part 6: Safety & Handling
As an
-
Hazards:
-
Skin/Eye Irritant: Potent lachrymator (tear-inducing) and skin irritant.
-
Sensitizer: Potential to cause allergic contact dermatitis upon repeated exposure.
-
Toxicity: Alkylating agents are potential mutagens.
-
-
Protocols:
-
Always handle in a fume hood .
-
Wear nitrile gloves (double gloving recommended) and safety goggles.
-
Quenching: Spills or excess reagent should be quenched with an aqueous solution of sodium thiosulfate or cysteine/methionine to neutralize the electrophile before disposal.
-
References
-
Sigma-Aldrich. 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide Product Detail. (CAS 883517-55-3).[5]
-
World Intellectual Property Organization (WIPO). WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. (Describes synthesis and use of bromoacetamide intermediates in kinase inhibitor design).
-
BenchChem. Technical Guide to Alpha-Bromoacetamides in Medicinal Chemistry. (General reactivity and synthesis protocols).
-
National Institutes of Health (NIH). PubChem Compound Summary: Alpha-haloacetamides and Cysteine Reactivity.
Sources
- 1. 2-bromo-N-(2-chloro-4-methylphenyl)acetamide (1211441-76-7) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-chloro-n-(4-(4-methoxyphenyl)thiazol-2-yl)-n-(3-methoxypropyl)-acetamide | Sigma-Aldrich [sigmaaldrich.com]
